

HOSU-53 Demonstrates Potent Anti-Cancer Efficacy in Patient-Derived Xenograft Models

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A comprehensive analysis of the novel DHODH inhibitor, H**OSU-53**, reveals significant antitumor activity in preclinical patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), outperforming or showing synergistic effects with other anti-cancer agents. This guide provides an objective comparison of H**OSU-53**'s performance, supported by experimental data, for researchers and drug development professionals.

HOSU-53, a novel, orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), has shown considerable promise in preclinical cancer models.[1] Its mechanism of action targets the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cancer cells.[1][2] By inhibiting DHODH, HOSU-53 effectively disrupts this pathway, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] This guide delves into the anti-cancer effects of HOSU-53 in patient-derived xenografts, offering a comparative look at its efficacy against other treatments.

Comparative Efficacy of HOSU-53 in Xenograft Models

Preclinical studies have positioned H**OSU-53** as a potent anti-cancer agent, both as a monotherapy and in combination with other drugs. A key study in an AML PDX model demonstrated a significant survival advantage and a marked reduction in tumor burden with H**OSU-53** treatment.[3][4]



HOSU-53 in a Patient-Derived Xenograft (PDX) Model of AML

In a study utilizing a relapsed/refractory MLL/AF10 rearranged, therapy-related AML PDX model (CCHMC-2017-14), H**OSU-53** was evaluated as a single agent and in combination with azacitidine.[3][4] The treatment resulted in a notable decrease in the percentage of human CD45+ (hCD45+) cells in the bone marrow, indicating a reduction in leukemic burden.[3][4]

Treatment Group	Mean Percentage of hCD45+ Cells in Bone Marrow (Day 27)
Vehicle	~80%
Azacitidine (0.5 mg/kg)	~60%
HOSU-53 (10 mg/kg)	~25%
HOSU-53 + Azacitidine	~15%

Data estimated from graphical representations in the cited source.[4]

While the study reported a significant survival advantage for the H**OSU-53** treated groups, specific median survival data for this PDX model was not available in the reviewed literature.[3] [4]

HOSU-53 vs. BAY2402234 in a Cell Line-Derived Xenograft (CDX) Model of AML

A direct comparison in a MOLM-13 AML cell line-derived xenograft model highlighted the superior in vivo efficacy of H**OSU-53** over another potent DHODH inhibitor, BAY2402234.[5]

Treatment Group	Median Survival (Days)
Vehicle	17
BAY2402234	51
HOSU-53	63



HOSU-53 in Combination Therapies

HOSU-53 has also demonstrated synergistic effects when combined with other anti-cancer agents. In the CCHMC-2017-14 PDX model, the combination of HOSU-53 and azacitidine resulted in the most significant reduction in tumor burden.[3][4] Furthermore, in a MOLM-13 CDX model, combining HOSU-53 with an anti-CD47 antibody led to long-term disease-free survival in a subset of animals.[6]

Experimental Protocols

The following are summaries of the experimental methodologies used in the key preclinical studies of H**OSU-53**.

Patient-Derived Xenograft (PDX) Model of AML (CCHMC-2017-14)

- Animal Model: NRGS (NOD-scid IL2Rgamma null) mice.[3][4]
- Engraftment: 5 x 10^5 cells from a passaged relapsed/refractory MLL/AF10 rearranged, therapy-related AML PDX sample (CCHMC-2017-14) were intravenously engrafted into each mouse.[3][4]
- Treatment Initiation: Treatment began 13 days after engraftment.[3][4]
- Treatment Groups:
 - Vehicle control.
 - HOSU-53: 10 mg/kg, administered orally 5 days a week.[3][4]
 - Azacitidine (aza): 0.5 mg/kg, administered intraperitoneally 4 days a week for 4 weeks.[3]
 [4]
 - Combination: HOSU-53 and azacitidine at the above doses and schedules.[3][4]
- Efficacy Assessment:



- Tumor Burden: On day 27 post-engraftment, bone marrow aspirates were collected to assess the percentage of human CD45+ cells via flow cytometry.[3][4][7]
- Survival: Mice were monitored until they met the criteria for euthanasia, and overall survival was recorded.[3][4]

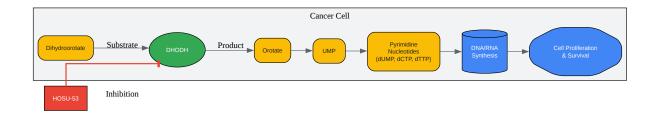
Cell Line-Derived Xenograft (CDX) Model of AML (MOLM-13)

- Animal Model: NCG (NOD-scid IL2Rgamma null) mice.[3]
- Engraftment: Details on the number of MOLM-13 cells engrafted were not specified in the reviewed abstract.
- Treatment Groups:
 - Vehicle control.
 - HOSU-53: Dosing details were not specified in the reviewed abstract.
 - BAY2402234: Dosing details were not specified in the reviewed abstract.
- Efficacy Assessment: Overall survival was the primary endpoint.[5]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of HOSU-53 and the experimental workflow for the PDX model.

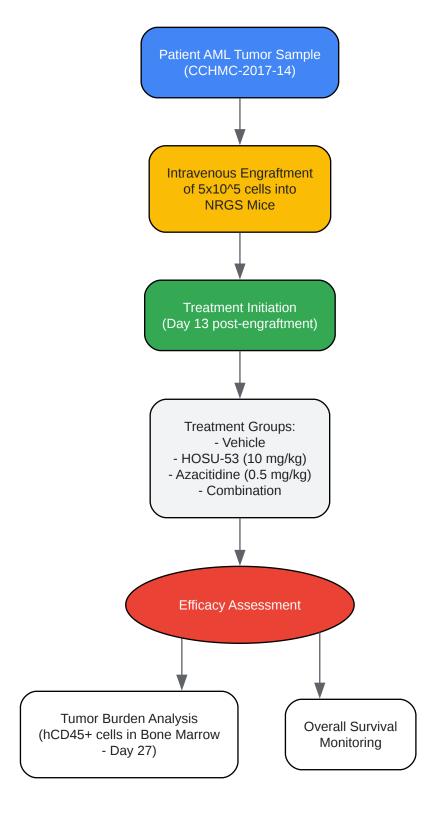




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HOSU-53 Signaling Pathway





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PDX Experimental Workflow



Conclusion

The available preclinical data strongly support the continued investigation of H**OSU-53** as a promising therapeutic agent for AML and potentially other malignancies. Its potent single-agent activity in a patient-derived xenograft model and its synergistic effects with other anti-cancer drugs highlight its clinical potential. The direct comparison with another DHODH inhibitor, BAY2402234, in a xenograft model further underscores its promising profile. Future clinical trials will be crucial to determine the safety and efficacy of H**OSU-53** in patients.[1]

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